molecular formula C11H12Br2O2 B13098319 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane

Cat. No.: B13098319
M. Wt: 336.02 g/mol
InChI Key: UGUSEFXYXDTCOC-UHFFFAOYSA-N
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Description

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane is a synthetic organic compound characterized by the presence of two bromine atoms, a methoxy group, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane typically involves the bromination of 2-methoxyphenyl derivatives followed by cyclization to form the oxetane ring. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce bromine atoms at the desired positions on the aromatic ring. The subsequent cyclization can be achieved using base-catalyzed intramolecular cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide (SeO2) in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine atoms and methoxy group. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The oxetane ring also contributes to the compound’s stability and reactivity, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H12Br2O2

Molecular Weight

336.02 g/mol

IUPAC Name

3-(3,5-dibromo-2-methoxyphenyl)-3-methyloxetane

InChI

InChI=1S/C11H12Br2O2/c1-11(5-15-6-11)8-3-7(12)4-9(13)10(8)14-2/h3-4H,5-6H2,1-2H3

InChI Key

UGUSEFXYXDTCOC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2=C(C(=CC(=C2)Br)Br)OC

Origin of Product

United States

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